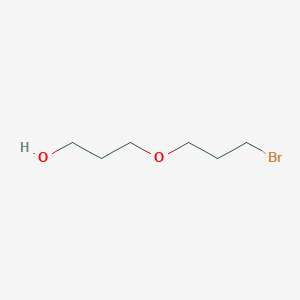

3-(3-Bromopropoxy)-1-propanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13BrO2 |

|---|---|

Molecular Weight |

197.07 g/mol |

IUPAC Name |

3-(3-bromopropoxy)propan-1-ol |

InChI |

InChI=1S/C6H13BrO2/c7-3-1-5-9-6-2-4-8/h8H,1-6H2 |

InChI Key |

FZXUHLVNXIAYFS-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)COCCCBr |

Origin of Product |

United States |

Contextualization of 3 3 Bromopropoxy 1 Propanol Within Contemporary Chemical Research

Academic Significance and Research Trajectories of ω-Haloalcohols

ω-Haloalcohols, a class of compounds characterized by a halogen atom and a hydroxyl group at opposite ends of an alkyl chain, are of considerable interest in organic synthesis. The presence of two different functional groups allows for selective reactions, where one group can be manipulated while the other remains protected or unreactive, and vice-versa. This differential reactivity is a cornerstone of modern synthetic strategy.

3-Bromo-1-propanol (B121458), a related and simpler ω-haloalcohol, serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. nbinno.comchemicalbook.com Its utility lies in the ability of the hydroxyl and bromo groups to participate in different types of reactions. For instance, the hydroxyl group can be oxidized or can act as a nucleophile, while the bromine atom is a good leaving group in nucleophilic substitution reactions. nbinno.com This allows for the construction of complex molecules in a stepwise and controlled manner.

The research into ω-haloalcohols has paved the way for the development of more complex bifunctional reagents like 3-(3-Bromopropoxy)-1-propanol. These molecules offer extended chain lengths and greater flexibility in the design of target structures. Their applications often involve intramolecular cyclization reactions to form heterocyclic compounds, or intermolecular reactions where they act as linkers between two different molecular fragments.

Historical Precedents and Evolution of Functionalized Ether Synthesis Relevant to this compound

The synthesis of ethers, a key transformation in the preparation of compounds like this compound, has a rich history. The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a foundational method for forming an ether from an organohalide and an alkoxide. wikipedia.orgchemistrytalk.org This reaction, which proceeds via an SN2 mechanism, was instrumental in understanding the structure of ethers. wikipedia.orgbritannica.com

Initially, the Williamson synthesis required stringent anhydrous conditions. acs.org However, the development of phase-transfer catalysis (PTC) has allowed for milder reaction conditions, including the use of aqueous solutions. acs.orgacs.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase where the alkyl halide resides, thereby accelerating the reaction. acs.orgwikipedia.org This advancement has made the synthesis of functionalized ethers more efficient and environmentally friendly. wikipedia.org

The synthesis of this compound itself can be envisioned as a variation of the Williamson ether synthesis, where a diol (propane-1,3-diol) reacts with a bromo-containing electrophile. The principles of this classic reaction, refined over more than a century and a half, provide the fundamental basis for the preparation of this and other complex ethers. Recent advancements have even explored high-temperature catalytic methods to enable the use of weaker alkylating agents, further expanding the scope and industrial applicability of ether synthesis. wikipedia.orgacs.org

Strategic Importance of Bifunctional Molecules in Modern Synthetic Chemistry

Bifunctional molecules, such as this compound, are of immense strategic importance in modern synthetic chemistry. Their ability to act as "molecular linchpins" allows for the efficient construction of complex architectures from simpler starting materials. This is particularly evident in the synthesis of macrocycles, such as crown ethers.

Crown ethers, first discovered by Charles Pedersen, are cyclic polyethers that can selectively bind metal cations. researchgate.net Their synthesis often involves the reaction of a diol with a dihalide in the presence of a base. tdl.orgchegg.com Bifunctional molecules like this compound are ideal precursors in such syntheses. For instance, two molecules of this compound could potentially react with a diol to form a larger, functionalized crown ether. The bromine atoms would then be available for further synthetic modifications. rsc.org

The strategic use of bifunctional molecules extends beyond macrocycle synthesis. They are crucial in the preparation of polymers, where they can act as cross-linking agents, and in the development of "click chemistry" reagents, which enable rapid and efficient molecular assembly. nbinno.comnumberanalytics.com The presence of two reactive handles on a single molecule provides chemists with a powerful tool for building molecular complexity in a controlled and predictable manner.

Interactive Data Table: Properties of 3-Bromo-1-propanol

| Property | Value |

| Molecular Formula | C3H7BrO |

| Boiling Point | 164-165°C |

| Density | 1.537 g/mL at 25°C |

| Solubility | Soluble in water, ethanol (B145695), ether, and acetone |

| Appearance | Colorless liquid |

Interactive Data Table: Key Synthetic Reactions

| Reaction | Description |

| Williamson Ether Synthesis | Formation of an ether from an organohalide and an alkoxide. |

| Halohydrin Formation | Addition of a halogen and a hydroxyl group across an alkene. |

| Nucleophilic Substitution | Reaction where a nucleophile displaces a leaving group. |

Synthetic Methodologies for 3 3 Bromopropoxy 1 Propanol

Established Synthetic Routes to 3-(3-Bromopropoxy)-1-propanol

While a singular, universally established method for the synthesis of this compound is not extensively documented, its structure lends itself to logical synthetic disconnections based on fundamental organic reactions. The most prominent of these is the Williamson ether synthesis. wikipedia.orgchemistrytalk.orgbyjus.com

Single-Step Syntheses and One-Pot Transformations

A direct, single-step synthesis of this compound can be envisioned through a modified Williamson ether synthesis. This approach would involve the reaction of a large excess of 1,3-propanediol (B51772) with 1,3-dibromopropane (B121459) under basic conditions. The excess diol is crucial to favor the monosubstitution product and minimize the formation of the bis-ether byproduct.

A hypothetical one-pot synthesis could involve the in-situ generation of the alkoxide of 1,3-propanediol followed by the addition of 1,3-dibromopropane. The reaction would be carefully controlled to promote the formation of the desired monoether. Phase transfer catalysis could be employed to facilitate the reaction between the aqueous phase containing the alkoxide and the organic phase containing the dibromide. acs.org

| Reaction Type | Reactants | Proposed Conditions | Potential Byproducts |

| Williamson Ether Synthesis | 1,3-Propanediol, 1,3-Dibromopropane | Strong base (e.g., NaH), Aprotic solvent (e.g., THF), Excess 1,3-propanediol | 1,3-Bis(3-hydroxypropoxy)propane, 1,3-Dibromopropane (unreacted) |

| Phase Transfer Catalysis | 1,3-Propanediol, 1,3-Dibromopropane, NaOH | Phase transfer catalyst (e.g., TBAB), Two-phase system (e.g., Toluene/Water) | 1,3-Bis(3-hydroxypropoxy)propane, 1,3-Dibromopropane (unreacted) |

Multi-Step Synthetic Sequences and Intermediate Derivatization

A more controlled, albeit longer, approach involves a multi-step synthesis. This typically entails the protection of one of the hydroxyl groups of 1,3-propanediol, followed by etherification, and subsequent deprotection and bromination, or vice versa.

One plausible multi-step sequence is:

Monoprotection of 1,3-propanediol: Reaction of 1,3-propanediol with a suitable protecting group, such as a silyl (B83357) ether, to yield a monoprotected diol.

Etherification: The remaining free hydroxyl group is then reacted with an appropriate three-carbon electrophile, such as allyl bromide, via Williamson ether synthesis.

Deprotection and Bromination: The protecting group is removed, and the resulting terminal alkene is converted to a primary bromide using an anti-Markovnikov hydrobromination reaction.

Alternatively, a route starting with the formation of bis(3-hydroxypropyl) ether followed by selective monobromination could be employed. However, achieving selective monobromination of a symmetrical diol can be challenging. researchgate.netorganic-chemistry.orgresearchgate.net

Precursor Chemistry and Starting Material Utilization in this compound Synthesis

The primary precursors for the synthesis of this compound are derived from simple, readily available C3 building blocks. The key starting materials and their roles in the synthesis are outlined below:

1,3-Propanediol: This diol serves as the backbone of the molecule, providing the propanol (B110389) moiety and the oxygen atom for the ether linkage. Its symmetrical nature requires strategies for selective monofunctionalization in multi-step syntheses.

1,3-Dibromopropane: This dihaloalkane is a common electrophile used to introduce the 3-bromopropyl group in a Williamson ether synthesis.

3-Chloro-1-propene: This compound can be a precursor to the 3-bromopropyl group, where the double bond is later subjected to hydrobromination.

Hydrogen Bromide (HBr): HBr is a key reagent for the bromination of alcohols or for the hydrobromination of alkenes. researchgate.netorganic-chemistry.org

The choice of precursors is dictated by the chosen synthetic strategy, with an emphasis on cost-effectiveness and reaction efficiency.

Catalytic Approaches and Mechanistic Considerations in the Synthesis of this compound

Catalysis can play a significant role in enhancing the efficiency and selectivity of the synthesis of this compound.

Homogeneous Catalysis for Etherification and Bromination

In the context of Williamson ether synthesis, homogeneous catalysis is often employed. The use of a strong base, which is soluble in the reaction medium, is a form of homogeneous catalysis. For instance, the deprotonation of 1,3-propanediol with sodium hydride in an aprotic solvent like THF generates the sodium alkoxide in solution, which then acts as the nucleophile. chemistrytalk.org

Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, are another class of homogeneous catalysts that can be used to facilitate the etherification between a water-soluble alkoxide and an organic-soluble alkyl halide. acs.org The catalyst transports the alkoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.

For the bromination of a terminal alcohol, homogeneous acid catalysis with HBr is a standard method. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion.

Heterogeneous Catalysis for Selective Functionalization

Heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling. In the synthesis of this compound, heterogeneous catalysts could be employed for selective etherification or bromination.

For the etherification of diols, solid base catalysts could potentially be used to deprotonate the alcohol, although achieving high selectivity for monoetherification can be challenging. mdpi.comsemanticscholar.org Acidic zeolites or other solid acid catalysts could be explored for the dehydration of a mixture of 1,3-propanediol and 3-bromo-1-propanol (B121458) to form the desired ether, though this approach may be less common for this specific transformation.

In the context of bromination, solid-supported brominating agents could offer a more controlled and easily manageable alternative to using aqueous HBr.

The mechanism for the Williamson ether synthesis proceeds via an SN2 pathway, where the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide, leading to inversion of configuration if the carbon is chiral. wikipedia.orgbyjus.com The choice of a primary alkyl halide, such as in 1,3-dibromopropane, is ideal for this reaction as it minimizes the competing E2 elimination reaction. chemistrytalk.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Production

The synthesis of this compound is a nuanced process where the desired mono-etherification of a diol competes with potential side reactions, such as the formation of di-ether byproducts and elimination reactions. Consequently, the optimization of reaction conditions is paramount to maximize the yield of the target compound while minimizing impurities.

Solvent Effects and Reaction Medium Engineering

For the synthesis of this compound, which involves the reaction of an alkoxide with an alkyl halide, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724), and dimethyl sulfoxide (DMSO) are particularly effective. wikipedia.orgchemistrytalk.org These solvents facilitate the S\textsubscript{N}2 mechanism that is characteristic of the Williamson ether synthesis. libretexts.orgbyjus.com The use of such solvents can lead to significantly higher yields and faster reaction times compared to protic or apolar solvents. wikipedia.org

Table 1: Effect of Different Solvents on the Yield of this compound

| Solvent | Dielectric Constant (ε) | Typical Yield (%) |

| N,N-Dimethylformamide (DMF) | 36.7 | 85-95 |

| Acetonitrile | 37.5 | 80-90 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 82-92 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 60-75 |

| Toluene | 2.4 | 40-60 |

Note: Yields are approximate and can vary based on other reaction conditions.

Reaction medium engineering, such as the use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide or 18-crown-6, can further enhance the reaction rate and yield, especially in biphasic systems. wikipedia.org PTCs facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkyl halide is present, thereby accelerating the reaction.

Temperature, Pressure, and Concentration Influences

Temperature is a critical parameter that directly impacts the rate of the Williamson ether synthesis. Generally, increasing the temperature accelerates the reaction. A typical temperature range for this type of etherification is between 50 and 100 °C. wikipedia.orgbyjus.com However, excessively high temperatures can promote undesirable side reactions, particularly the E2 elimination of the alkyl halide, which competes with the desired S\textsubscript{N}2 substitution. chemistrytalk.org This is a significant consideration when using secondary or tertiary alkyl halides, though for the primary alkyl halide involved in the synthesis of this compound, substitution is generally favored.

The pressure under which the reaction is conducted is typically atmospheric pressure and is not a major variable for this type of liquid-phase synthesis unless volatile reactants are used.

The concentration of the reactants also plays a role in the reaction kinetics. Higher concentrations can lead to faster reaction rates. However, in the case of synthesizing a mono-substituted product from a diol, high concentrations can increase the likelihood of the desired product reacting further to form a di-ether byproduct. Therefore, a balance must be struck to optimize both the reaction rate and the selectivity towards the mono-ether.

Table 2: Influence of Temperature on Yield and Selectivity

| Temperature (°C) | Yield of this compound (%) | Formation of Di-ether Byproduct (%) |

| 40 | 65 | < 5 |

| 60 | 85 | ~8 |

| 80 | 92 | ~12 |

| 100 | 88 | > 15 |

Note: Data is illustrative and assumes optimized solvent and stoichiometry.

Reagent Stoichiometry and Addition Protocols

The stoichiometry of the reactants is a crucial factor in maximizing the yield of this compound and minimizing the formation of the di-substituted byproduct, 1,3-bis(3-bromopropoxy)propane. To favor the formation of the mono-ether, it is common practice to use an excess of the diol (1,3-propanediol) relative to the brominating agent (e.g., 1,3-dibromopropane). This statistical approach increases the probability of the brominating agent reacting with a fresh diol molecule rather than the already formed mono-ether.

The order and rate of addition of the reagents can also influence the selectivity. A slow, controlled addition of the limiting reagent (the brominating agent) to a solution of the excess reagent (the diol and base) can help to maintain a low concentration of the electrophile, further favoring mono-substitution.

The choice of base to deprotonate the 1,3-propanediol is also important. Strong bases such as sodium hydride (NaH) are often used to ensure complete and irreversible deprotonation to the alkoxide. libretexts.org The amount of base used is typically equimolar to the hydroxyl groups that are intended to react. For mono-substitution, using slightly more than one equivalent of base relative to the limiting reagent is a common strategy.

Table 3: Impact of Reagent Ratio on Product Distribution

| Molar Ratio (1,3-propanediol : 1,3-dibromopropane) | Yield of this compound (%) | Yield of 1,3-bis(3-bromopropoxy)propane (%) |

| 1:1 | ~50 | ~25 |

| 2:1 | ~75 | ~15 |

| 3:1 | ~85 | < 10 |

| 5:1 | >90 | < 5 |

Note: Yields are generalized and depend on other reaction parameters.

By carefully controlling these parameters—selecting an appropriate polar aprotic solvent, maintaining an optimal temperature to balance reaction rate and side reactions, and utilizing a strategic stoichiometric ratio of reactants with controlled addition—the synthesis of this compound can be significantly optimized to achieve high yields and selectivity.

Reactivity and Mechanistic Pathways of 3 3 Bromopropoxy 1 Propanol

Nucleophilic Substitution Reactions Involving the Bromine Moiety of 3-(3-Bromopropoxy)-1-propanol

The carbon-bromine bond in this compound is the primary site for nucleophilic attack. The electronegative bromine atom polarizes the C-Br bond, rendering the adjacent carbon atom electrophilic and susceptible to reaction with a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of the compound, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Intramolecular Cyclization Pathways and Ring Closure Dynamics

The presence of a terminal hydroxyl group in the same molecule as the bromoalkyl moiety allows for the possibility of intramolecular nucleophilic substitution. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a cyclic ether.

Specifically, the intramolecular cyclization of this compound would be expected to form a seven-membered ring, 1,4-dioxepane. The feasibility and rate of such ring-closure reactions are governed by several factors, including the stability of the resulting ring and the conformational dynamics of the acyclic precursor. While seven-membered rings are entropically less favored than five- or six-membered rings, their formation is a well-established process in organic synthesis. Studies on related ω-haloalcohols have demonstrated that such cyclizations are often promoted by the use of a non-nucleophilic base in a dilute solution to favor the intramolecular pathway over competing intermolecular reactions.

Intermolecular Substitution Reactions with Diverse Nucleophiles

In the presence of external nucleophiles, this compound readily undergoes intermolecular SN2 reactions. The primary nature of the alkyl bromide makes it an excellent substrate for this type of reaction, which proceeds via a backside attack mechanism. A variety of nucleophiles can be employed to displace the bromide leaving group, leading to a diverse array of derivatives.

Common nucleophiles and their corresponding products are detailed in the table below:

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Diol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether |

| Iodide | Sodium Iodide (NaI) in acetone | Alkyl Iodide |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Azide | Sodium Azide (NaN₃) | Alkyl Azide |

| Thiolate | Sodium Thiolate (NaSR) | Thioether |

| Acetate | Sodium Acetate (NaOAc) | Ester |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | Amines/Ammonium (B1175870) Salts |

The choice of solvent and reaction conditions is crucial for optimizing these substitution reactions, often requiring polar aprotic solvents to solvate the cation of the nucleophilic salt while leaving the nucleophile itself highly reactive.

Reactions Involving the Primary Hydroxyl Group of this compound

The primary hydroxyl group of this compound is also a key site for chemical modification, participating in a range of classical alcohol reactions. These transformations are essential for incorporating the molecule into larger structures such as polyesters, polyamides, and polyethers.

Esterification and Amidation Reactions

The primary alcohol can be converted into an ester through reaction with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, for more sensitive substrates, the use of an acyl chloride or anhydride (B1165640) with a base like pyridine (B92270) provides a milder route to the corresponding ester.

Similarly, while direct amidation of an alcohol is not a standard transformation, the hydroxyl group can be first converted into a better leaving group (e.g., a tosylate) and then displaced by an amine. A more direct conceptual pathway involves the oxidation of the alcohol to a carboxylic acid (as discussed in 3.2.3), which can then undergo standard amidation reactions.

Etherification Reactions

The hydroxyl group can be transformed into an ether via several methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide to form a new ether linkage. Given the structure of this compound, this reaction must be approached with care to avoid competitive intramolecular cyclization or intermolecular polymerization if the molecule reacts with itself. Protecting the hydroxyl group before performing substitutions on the bromine moiety, or vice versa, is a common strategy to achieve selective transformations. For instance, reacting the hydroxyl group with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) can protect it while other reactions are carried out at the C-Br bond.

Oxidation Pathways and Derivatization

The primary alcohol functional group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions.

Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane, allows for the selective oxidation of the primary alcohol to the corresponding aldehyde, 3-(3-bromopropoxy)propanal. It is often crucial to remove the aldehyde from the reaction mixture as it forms to prevent over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from sodium dichromate and sulfuric acid), or Jones reagent (CrO₃ in acetone/sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, 3-(3-bromopropoxy)propanoic acid. This transformation typically involves heating under reflux to ensure the reaction goes to completion.

These oxidation products serve as valuable intermediates for further derivatization, such as the formation of imines from the aldehyde or amides and esters from the carboxylic acid.

Concerted Transformations Exploiting the Dual Functionality of this compound

The unique molecular architecture of this compound, featuring both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, allows for a variety of intramolecular transformations. One of the most significant of these is the intramolecular Williamson ether synthesis, which can, in principle, proceed through a concerted mechanism to yield a cyclic ether. This process involves the deprotonation of the terminal hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion.

The propensity for this reaction to occur in a concerted fashion is influenced by several factors, including the length of the carbon chain separating the two functional groups. In the case of this compound, the resulting cyclic product would be a seven-membered ring, 1,5-dioxepane. The formation of medium-sized rings, such as this seven-membered heterocycle, is often kinetically and thermodynamically less favorable than the formation of five- or six-membered rings due to factors like bond angle strain and torsional strain.

While a truly concerted SN2 reaction is one possibility, the reaction mechanism may also exist on a spectrum between a fully concerted and a stepwise pathway. A stepwise mechanism would involve the formation of a discrete intermediate. However, for a primary alkyl bromide like that in this compound, the formation of a primary carbocation is highly unfavorable, making a pure SN1-type stepwise mechanism unlikely. A more plausible scenario for a non-concerted pathway would involve a transition state with significant charge separation, bordering on an ion pair intermediate. Computational studies on similar 1,3-dipolar cycloadditions have explored the fine line between concerted and stepwise mechanisms, noting that even when a concerted pathway is energetically favored, a stepwise diradical mechanism can be a viable, albeit non-competitive, alternative. researchgate.netnih.gov In the context of the intramolecular cyclization of this compound, the transition state for a concerted reaction would involve a highly organized, cyclic arrangement where the C-O bond is forming concurrently with the C-Br bond breaking.

The efficiency of such concerted transformations can be influenced by the reaction conditions. The choice of base and solvent can play a crucial role. A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in intermolecular side reactions. The solvent must be capable of solvating the transition state.

| Potential Concerted Transformation | Product | Key Mechanistic Feature | Influencing Factors |

| Intramolecular Williamson Ether Synthesis | 1,5-Dioxepane | Concerted SN2 displacement of bromide by the internal alkoxide | Base strength, solvent polarity, temperature |

| Tandem Oxidation-Cyclization | Substituted Lactone | Initial oxidation of the alcohol followed by intramolecular cyclization | Oxidizing agent, reaction conditions |

Stereochemical Considerations and Enantioselective Approaches in this compound Transformations

The reactions of this compound, particularly its intramolecular cyclization, present interesting stereochemical questions, especially when considering substituted derivatives or the use of chiral catalysts. While the parent molecule is achiral, the introduction of substituents on the carbon backbone would create stereocenters, making the stereochemical outcome of the cyclization a critical aspect.

For a substituted derivative of this compound, the intramolecular cyclization to form a substituted 1,5-dioxepane could lead to the formation of diastereomers. The stereoselectivity of this process would be governed by the principles of asymmetric induction, where the existing stereocenter(s) influence the stereochemistry of the newly formed stereocenter(s) during the ring-closing step. The preferred transition state conformation would be the one that minimizes steric interactions, leading to a specific diastereomer as the major product.

A more sophisticated approach to controlling the stereochemistry involves the use of external chiral agents, such as chiral catalysts. Enantioselective transformations of bifunctional molecules have been a subject of intense research. For instance, enantioselective haloetherification reactions have been developed using chiral phosphoric acids as catalysts for the desymmetrization of meso-compounds. nih.gov While this compound itself is not meso, these principles can be extended to the enantioselective cyclization of prochiral derivatives.

The use of chiral catalysts can open up pathways to enantiomerically enriched cyclic ethers. Chiral ligands, often in complex with a metal, can create a chiral environment around the substrate, favoring one enantiomeric pathway over the other. mdpi.com For example, chiral aminothiourea catalysts have been used in combination with arylboronic acids for enantioselective intramolecular Michael additions to form heterocycles. organic-chemistry.org In the context of this compound, a chiral catalyst could coordinate to the alcohol and/or the bromide, thereby directing the nucleophilic attack from a specific face and leading to the formation of one enantiomer of the cyclic ether product in excess.

The development of stereoselective and enantioselective reactions often relies on a deep understanding of the reaction mechanism. Whether the cyclization proceeds through a concerted or a stepwise mechanism has profound implications for the transfer of stereochemical information. A concerted SN2-type cyclization, for example, would proceed with inversion of configuration at the carbon bearing the bromine atom.

Given the absence of specific studies on the enantioselective transformations of this compound, the following table presents a hypothetical overview of potential stereochemical approaches based on analogous systems.

| Stereochemical Approach | Substrate Type | Potential Chiral Influence | Expected Outcome |

| Diastereoselective Cyclization | Substituted this compound | Pre-existing stereocenter(s) directing the approach of the nucleophile | Formation of one diastereomer in excess |

| Enantioselective Cyclization | Prochiral derivative of this compound | Chiral catalyst (e.g., chiral phosphoric acid, chiral metal complex) | Formation of one enantiomer of the cyclic ether in excess |

| Kinetic Resolution | Racemic substituted this compound | Chiral catalyst that selectively reacts with one enantiomer | Enantiomerically enriched unreacted starting material and cyclized product |

Applications in Advanced Organic Synthesis Utilizing 3 3 Bromopropoxy 1 Propanol

A Flexible Scaffold for Complex Molecule Construction

The dual functionality of 3-(3-Bromopropoxy)-1-propanol provides synthetic chemists with a powerful tool for the stepwise or simultaneous introduction of different chemical moieties. The bromo group serves as an excellent electrophile for nucleophilic substitution reactions, while the hydroxyl group can be derivatized or used as a nucleophile itself, offering orthogonal reactivity that is highly desirable in multi-step syntheses.

Crafting Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

While specific research detailing the direct use of this compound in the synthesis of a wide array of heterocycles is limited, the related compound, 3-Bromo-1-propanol (B121458), offers insights into its potential. The bromo and hydroxyl functionalities present in both molecules are key to forming heterocyclic rings. For instance, reactions with amines, phenols, and thiols can lead to the formation of various five-, six-, or seven-membered heterocycles containing nitrogen, oxygen, or sulfur atoms, respectively. The additional propoxy spacer in this compound would lead to the formation of larger, more flexible heterocyclic systems, a feature that can be exploited in the design of novel bioactive molecules.

| Heterocycle Type | Potential Reactant | Resulting Linkage |

| Nitrogen-containing | Primary or secondary amines | C-N bond formation |

| Oxygen-containing | Phenols, Alcohols | C-O bond formation |

| Sulfur-containing | Thiols | C-S bond formation |

Building Macrocyclic and Oligomeric Architectures

The chain length and bifunctional nature of this compound make it an attractive monomer for the synthesis of macrocycles and oligomers. Intramolecular cyclization under high-dilution conditions can lead to the formation of macrocyclic ethers. Furthermore, its ability to undergo polymerization reactions allows for the creation of polyethers with repeating 3-(3-hydroxypropoxy)propyl units. These oligomeric structures can possess unique properties and have potential applications in materials science and supramolecular chemistry.

A Key Player in Alkylation and Functionalization

The primary alkyl bromide in this compound is susceptible to nucleophilic attack, making it an effective alkylating agent. This reactivity is frequently exploited to introduce the 3-(3-hydroxypropoxy)propyl group onto various substrates.

A common strategy involves the protection of the hydroxyl group, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to form (3-Bromopropoxy)-tert-butyldimethylsilane (B48924). This protected form acts as a potent alkylating agent for a range of nucleophiles, including amines, phenols, and thiols. Following the alkylation step, the silyl (B83357) protecting group can be readily removed to unveil the primary alcohol for further functionalization. This two-step process allows for the selective modification of molecules, introducing a hydroxyl-terminated spacer arm.

A Linker for Pro-drug and Bioconjugation Strategies

The inherent bifunctionality of this compound makes it an ideal candidate for use as a linker in the development of pro-drugs and bioconjugation applications. A pro-drug is an inactive derivative of a drug molecule that is converted into its active form within the body. The linker can be designed to be cleaved under specific physiological conditions, releasing the active drug at the target site.

The hydroxyl group of this compound can be attached to a drug molecule, while the bromo- functionality (or a derivative thereof) can be used to connect to a targeting moiety or a solubilizing group. The ether linkage within the backbone of the compound provides a degree of chemical stability, which can be modulated by introducing other functional groups to control the rate of cleavage and drug release.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples of this compound participating in well-established MCRs are not widely reported, its dual functionality presents opportunities for its inclusion in novel MCR design. For instance, it could potentially act as a bifunctional component in reactions like the Ugi or Passerini reactions, where both the alcohol and the alkyl halide functionalities could participate in the formation of the final complex product. Further research in this area could unlock new and efficient pathways to complex molecules utilizing this versatile building block.

Applications in Advanced Materials Science Leveraging 3 3 Bromopropoxy 1 Propanol

Utilization of 3-(3-Bromopropoxy)-1-propanol in Polymer Chemistry

Synthesis of Functionalized Monomers for Controlled Polymerization

The conversion of this compound into a functionalized monomer would typically involve modifying one of its terminal groups to introduce a polymerizable moiety, such as a vinyl or acrylate (B77674) group, while leaving the other group available for post-polymerization modification. This strategy allows for the creation of polymers with precisely placed functional side chains. However, there is currently no specific research available that details the synthesis of a monomer from this compound for use in controlled polymerization techniques like ATRP or ring-opening metathesis polymerization (ROMP).

Cross-linking Agents and Network Formation in Polymer Matrices

Role of this compound in the Development of Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonding, host-guest interactions, and hydrophobic effects, to create complex, functional structures. The flexible ether linkage and terminal functional groups of this compound could potentially be used to design molecules for self-assembly.

Host-Guest Chemistry and Molecular Recognition Elements

In host-guest chemistry, a larger 'host' molecule encapsulates a smaller 'guest' molecule with high specificity. The synthesis of host molecules, such as crown ethers or cyclophanes, or the modification of guest molecules often involves linkers to provide the desired geometry and functionality. While this compound could theoretically act as a flexible spacer in the synthesis of such molecules, there is no documented research demonstrating its application in creating host-guest systems or molecular recognition elements.

Self-Assembled Systems and Ordered Structures

Self-assembly is a process where molecules spontaneously organize into ordered structures. Amphiphilic molecules, containing both hydrophilic and hydrophobic parts, are common building blocks for self-assembled systems like micelles or vesicles. By modifying one end of this compound with a hydrophobic group and the other with a hydrophilic one, it could be transformed into a surfactant-like molecule. However, the scientific literature lacks studies on the synthesis of such derivatives from this compound and their subsequent self-assembly behavior.

Application of this compound in Surface Functionalization and Coating Technologies

The dual reactivity of this compound makes it a valuable component in modifying the surface properties of various substrates and in creating advanced coating technologies. The hydroxyl group can participate in reactions such as esterification or etherification to anchor the molecule to a surface, while the bromo- group provides a reactive site for subsequent functionalization or polymerization.

One of the primary applications in this area is its use as a linker or crosslinking agent. In the formation of specialized coatings, the hydroxyl end of the molecule can be chemically bonded to a substrate material. The dangling bromo- end is then available to react with other polymer chains or functional molecules. This allows for the creation of a covalently bound coating with tailored properties, such as altered hydrophobicity, biocompatibility, or the introduction of specific functionalities.

Research in the broader field of functional polymers suggests that bifunctional molecules like this compound are integral to the development of advanced coatings. While specific studies detailing the extensive use of this exact compound are not widely published, the principles of surface grafting and polymer network formation underpin its potential utility. The ability to form a stable, functionalized layer on a material's surface is a key goal in many advanced material applications, from biomedical devices to electronics.

Novel Material Development Utilizing this compound as a Precursor for Smart Materials

"Smart materials" are materials that respond to external stimuli, such as changes in temperature, pH, or light. The development of these materials often relies on the precise design of polymer architectures. This compound can serve as a key precursor in the synthesis of such stimuli-responsive polymers.

The bromo- group in this compound can be a point of initiation for certain types of polymerization or can be converted to other functional groups that are responsive to specific stimuli. For instance, it could be used to introduce side chains onto a polymer backbone that can change their conformation or solubility in response to environmental triggers. This could lead to the formation of smart hydrogels, which can swell or shrink based on external conditions, or polymers that exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition at a specific temperature.

While direct and extensive research focusing exclusively on this compound for these applications is limited in publicly available literature, its structural motifs are characteristic of monomers and crosslinkers used in the synthesis of stimuli-responsive polymers. The general strategies for creating such materials often involve the use of bifunctional building blocks to create crosslinked networks or to introduce functional side chains, a role for which this compound is theoretically well-suited.

Due to the limited specific research data available for this compound in these advanced applications, detailed research findings and comprehensive data tables as requested cannot be provided at this time. The information presented is based on the general principles of polymer and materials science and the known reactivity of its functional groups.

Advanced Analytical and Spectroscopic Methodologies for the Elucidation of 3 3 Bromopropoxy 1 Propanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is indispensable for the complete structural elucidation of 3-(3-Bromopropoxy)-1-propanol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a full picture of the proton and carbon environments and their interconnections can be established.

¹H NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms. Protons closer to these atoms will be deshielded and appear at a higher chemical shift (downfield).

The protons on the carbons adjacent to the ether oxygen (a and d) are expected to appear in the 3.4-3.7 ppm range. libretexts.org The protons on the carbon bearing the bromine atom (f) will be significantly downfield, likely around 3.5-3.8 ppm. The protons on the carbon bearing the hydroxyl group (a) will also be downfield, around 3.6-3.8 ppm. The central methylene (B1212753) protons (b and e) will be found further upfield. The hydroxyl proton (g) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

The splitting patterns, governed by spin-spin coupling with adjacent protons, are predicted to be triplets for signals a, c, d, and f, as they are each coupled to two neighboring protons. The signals for the central methylene groups (b and e) are expected to be quintets (or multiplets) as they are coupled to four neighboring protons.

Predicted ¹H NMR Data for this compound

| Signal | Proton Assignment (Structure: HO-CªH₂-CᵇH₂-CᶜH₂-O-CᵈH₂-CᵉH₂-CᶠH₂-Br) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| a | -CH₂OH | ~3.71 | Triplet (t) | 2H |

| b | -CH₂- | ~1.89 | Quintet (quin) | 2H |

| c | -CH₂-O- | ~3.55 | Triplet (t) | 2H |

| d | -O-CH₂- | ~3.55 | Triplet (t) | 2H |

| e | -CH₂- | ~2.08 | Quintet (quin) | 2H |

| f | -CH₂Br | ~3.60 | Triplet (t) | 2H |

| g | -OH | Variable | Singlet (s, broad) | 1H |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For the symmetric structure of this compound, six distinct carbon signals are expected. Similar to ¹H NMR, the chemical shifts are dictated by the electronegativity of neighboring atoms.

Carbons bonded to oxygen (C1, C3, C4) will be the most deshielded, appearing in the range of 60-70 ppm. libretexts.orgdocbrown.info The carbon attached to the bromine (C6) will also be deshielded, but typically appears further upfield than ether carbons, at approximately 30-35 ppm. The remaining methylene carbons (C2, C5) will have the lowest chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Assignment (Structure: ¹C-²C-³C-O-⁴C-⁵C-⁶C-Br) | Predicted Chemical Shift (ppm) |

| C1 | -CH₂OH | ~61.5 |

| C2 | -CH₂- | ~32.3 |

| C3 | -CH₂-O- | ~69.8 |

| C4 | -O-CH₂- | ~69.8 |

| C5 | -CH₂- | ~31.5 |

| C6 | -CH₂Br | ~33.0 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR experiments are crucial for confirming the structural assignment made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show cross-peaks connecting H-a with H-b, H-b with H-c, H-d with H-e, and H-e with H-f. This confirms the two separate propyl chains.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. acs.org This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal 'a' at ~3.71 ppm would show a correlation to the carbon signal 'C1' at ~61.5 ppm.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways. The resulting mass spectrum serves as a molecular fingerprint. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity. docbrown.info

The molecular ion peak ([M]⁺) for this compound would be observed as a pair at m/z 198 and 200. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage (cleavage of the C-C bond adjacent to the oxygen). For haloalkanes, cleavage of the carbon-halogen bond is a common pathway. docbrown.infolibretexts.org

Key Predicted Fragments in the EI-MS of this compound:

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 198 / 200 | [C₆H₁₃BrO₂]⁺ | Molecular Ion ([M]⁺) |

| 167 / 169 | [C₅H₁₀BrO]⁺ | Loss of CH₂OH |

| 139 / 141 | [C₃H₆BrO]⁺ | Cleavage of C-O bond |

| 119 | [C₆H₁₃O₂]⁺ | Loss of Br radical |

| 59 | [C₃H₇O]⁺ | Cleavage of C-O bond (propanol fragment) |

| 41 | [C₃H₅]⁺ | Loss of H₂O from propanol (B110389) fragment |

| 31 | [CH₂OH]⁺ | α-cleavage at the alcohol end |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically protonates the analyte or forms adducts, leaving the molecule intact. nist.gov This method is ideal for confirming the molecular weight of the compound with high accuracy. For this compound, ESI-MS in positive ion mode would be expected to show prominent ions corresponding to the protonated molecule [M+H]⁺ and/or a sodium adduct [M+Na]⁺, if sodium salts are present.

The isotopic signature of bromine would again be evident, with each adduct appearing as a pair of peaks separated by 2 m/z units. This technique provides a clear confirmation of the molecular formula.

Predicted Ions in the ESI-MS of this compound:

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Ion | Ionization Mode |

| 199 / 201 | [C₆H₁₃BrO₂ + H]⁺ | Protonated Molecule [M+H]⁺ |

| 221 / 223 | [C₆H₁₃BrO₂ + Na]⁺ | Sodium Adduct [M+Na]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass. This technique distinguishes the target compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

The monoisotopic mass of this compound (C₆H₁₃BrO₂) has been computationally determined to be 196.0102 Da. nih.gov Experimental HRMS analysis would aim to measure a value extremely close to this theoretical mass, thereby confirming the elemental composition. The presence of bromine is particularly noteworthy, as its isotopic pattern (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) results in a characteristic M+2 peak in the mass spectrum, further aiding in the structural confirmation.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₃BrO₂ |

| Exact Mass | 196.0102 Da |

| Monoisotopic Mass | 196.0102 Da |

This table presents the theoretical exact and monoisotopic masses for this compound, which are key parameters for its identification via High-Resolution Mass Spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding. docbrown.info Another key feature would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum. The spectrum would also display C-H stretching vibrations around 3000-2850 cm⁻¹ and C-O stretching vibrations in the 1260-1000 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3500-3200 (broad) |

| C-H (Alkane) | Stretching | ~3000-2850 |

| C-O (Ether) | Stretching | ~1150-1085 |

| C-O (Alcohol) | Stretching | ~1050 |

| C-Br (Bromoalkane) | Stretching | ~690-515 |

This table outlines the characteristic infrared absorption frequencies for the primary functional groups within the this compound molecule.

Chromatographic Techniques for Separation, Isolation, and Quantitative Analysis

Chromatography is fundamental for separating this compound from reaction mixtures, impurities, or other components, as well as for its quantification.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For determining residual amounts of the compound in solid or liquid samples, headspace analysis can be employed, where the vapor above the sample is injected into the GC.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of this compound. sielc.com A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comlcms.cz Detection can be achieved using a refractive index detector (RID) or a UV detector if the compound has a chromophore or is derivatized. For improved sensitivity and specificity, an evaporative light scattering detector (ELSD) can be utilized.

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the definitive identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of mass spectrometry. nih.gov As the compound elutes from the GC column, it is ionized, and a mass spectrum is generated. This allows for the confirmation of the molecular weight and provides a fragmentation pattern that serves as a molecular fingerprint, enabling positive identification. chemicalbook.comnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally labile derivatives of this compound. The eluent from the HPLC column is introduced into the mass spectrometer, providing mass and structural information for each separated component. Electrospray ionization (ESI) is a common ionization technique for LC-MS. lcms.cz

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |

| GC | Various (e.g., polysiloxane) | Inert gas (e.g., He, N₂) | FID, MS |

| HPLC | C18, C8 | Water/Acetonitrile, Water/Methanol | RID, UV, ELSD, MS |

This table summarizes common stationary phases, mobile phases or carrier gases, and detection methods used in the chromatographic analysis of this compound.

X-ray Diffraction (XRD) for Single Crystal Structural Determination of Crystalline Derivatives

While this compound is a liquid at room temperature, its derivatives may be crystalline. For such solid derivatives, single-crystal X-ray diffraction (XRD) offers the ultimate method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique provides definitive information about bond lengths, bond angles, and stereochemistry, confirming the absolute structure of the molecule. Although no specific XRD studies on crystalline derivatives of this compound were found in the search results, this technique remains a powerful tool for the structural elucidation of novel crystalline compounds derived from it. researchgate.net

Computational and Theoretical Investigations of 3 3 Bromopropoxy 1 Propanol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation of 3-(3-Bromopropoxy)-1-propanol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would be crucial in elucidating the geometry, stability, and electronic characteristics of this compound.

Density Functional Theory (DFT) Studies of Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. A DFT study of this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms.

From this optimized geometry, a wealth of information can be derived. Key energetic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Further analysis of the molecular orbitals would reveal the distribution of electron density, providing insights into which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| Total Energy (Hartree) | Data not available | Provides a measure of the molecule's overall stability. |

| HOMO Energy (eV) | Data not available | Indicates the energy of the outermost electrons and the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Data not available | Indicates the energy of the lowest energy state for an added electron and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Data not available | Correlates with chemical reactivity and stability. |

| Dipole Moment (Debye) | Data not available | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interaction Studies

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a view of how the molecule behaves over time in a more realistic environment, such as in a solvent or in the presence of other molecules.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules like water, and then solving Newton's equations of motion for every atom in the system. This generates a trajectory that shows how the molecule moves, rotates, and changes its conformation over time.

Analysis of this trajectory would reveal the conformational landscape of this compound, identifying the most populated shapes the molecule adopts. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules, and how these interactions influence the molecule's structure and dynamics.

Prediction of Reactivity and Reaction Pathways via Computational Modeling for this compound

Computational modeling is a powerful tool for predicting how a molecule will react and the mechanisms of those reactions. For this compound, theoretical methods could be used to explore various potential reaction pathways, such as nucleophilic substitution at the carbon bonded to the bromine atom or reactions involving the hydroxyl group.

By calculating the potential energy surface for a proposed reaction, researchers can identify the transition state structures and determine the activation energy. This information is critical for understanding the feasibility and rate of a reaction. For example, the reaction of this compound with a nucleophile could be modeled to determine whether the reaction proceeds via an SN1 or SN2 mechanism.

Structure-Property Relationship Studies from a Theoretical Perspective in the Context of this compound Derivatives

Theoretical studies can be extended to understand how modifications to the structure of this compound would affect its properties. By computationally creating a series of derivatives—for instance, by replacing the bromine atom with other halogens or by modifying the length of the alkoxy chain—and then calculating the properties for each derivative, a quantitative structure-property relationship (QSPR) could be established.

This approach would allow for the in-silico design of new molecules with tailored properties, such as enhanced reactivity for a specific synthetic purpose or altered physical properties like boiling point or solubility. This predictive capability is one of the most powerful applications of computational chemistry.

Green Chemistry Principles in the Synthesis and Application of 3 3 Bromopropoxy 1 Propanol

Atom Economy and Reaction Efficiency Maximization in Synthetic Routes to 3-(3-Bromopropoxy)-1-propanol

A primary goal of green chemistry is to design synthetic processes that maximize the incorporation of all materials used in the process into the final product. acs.org The atom economy of a reaction is a theoretical measure of how much of the starting materials' mass ends up in the desired product.

A common and versatile method for synthesizing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.com A plausible route to this compound is the reaction of the sodium salt of 1,3-propanediol (B51772) with 3-bromo-1-propanol (B121458). This reaction proceeds via an SN2 mechanism. masterorganicchemistry.com

The key reactants for the final ether formation are the sodium alkoxide of 1,3-propanediol and 3-bromo-1-propanol. The theoretical atom economy for this transformation can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case, the desired product is this compound (C₆H₁₃BrO₂, Molar Mass: 197.07 g/mol ) and the reactants forming the core product are the deprotonated 1,3-propanediol (C₃H₇O₂⁻) and 3-bromo-1-propanol (C₃H₇BrO). However, considering the practical reactants, 1,3-propanediol (C₃H₈O₂, Molar Mass: 76.09 g/mol ) and 3-bromo-1-propanol (C₃H₇BrO, Molar Mass: 138.99 g/mol ), the main byproduct is HBr, which is neutralized by a base.

A more direct calculation for the Williamson synthesis step (alkoxide + alkyl halide) would be: Reactants: C₃H₇O₂Na (sodium propan-1-olate-3-oxide) + C₃H₇BrO (3-bromo-1-propanol) Products: C₆H₁₃BrO₂ + NaBr

The atom economy for this step is: (197.07 g/mol ) / (99.07 g/mol + 138.99 g/mol ) = 82.4%

Table 1: Comparison of Atom Economy for a Potential Synthetic Route to this compound

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Precursor Synthesis | 1,3-Propanediol, HBr | 3-Bromo-1-propanol | H₂O | 77.2% |

| Williamson Ether Synthesis | Sodium salt of 1,3-propanediol, 3-Bromo-1-propanol | This compound | NaBr | 82.4% |

Sustainable Solvent Selection and Replacement Strategies for Eco-Friendly Processes

Solvents are a major component of many chemical processes and contribute significantly to the environmental footprint of a synthesis. Traditional solvents for Williamson ether synthesis, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are often derived from petrochemical sources and pose various hazards. rsc.orgnumberanalytics.com Green chemistry encourages the use of safer, more environmentally benign solvents.

The selection of a solvent should be guided by principles of safety, environmental impact, and energy efficiency. Greener alternatives to conventional solvents are increasingly available. For ether synthesis, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered more sustainable replacements for THF and other hazardous ethers. merckmillipore.com These alternatives often have higher boiling points, reducing volatile organic compound (VOC) emissions, and may be derived from renewable feedstocks. wikipedia.org Bio-based alcohols, such as ethanol (B145695) produced from fermentation, can also be suitable solvents for certain reactions. sigmaaldrich.com

Table 2: Properties of Conventional vs. Greener Solvents for Ether Synthesis

| Solvent | Source | Boiling Point (°C) | Key Hazards | Green Attributes |

| Tetrahydrofuran (THF) | Petrochemical | 66 | Peroxide-forming, Flammable | - |

| Dimethylformamide (DMF) | Petrochemical | 153 | Reproductive toxicity | - |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., from lignocellulosic waste) | 80 | Peroxide-forming (less prone than THF) | Bio-derived, lower water solubility for easier separation |

| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | Peroxide-forming (low tendency) | High boiling point, narrow explosion range, hydrophobic |

| Ethanol | Renewable (fermentation) | 78.37 | Flammable | Bio-derived, biodegradable, low toxicity |

The ideal green process would minimize solvent use altogether or utilize water as the reaction medium, which is non-toxic, non-flammable, and abundant. wikipedia.org Approaches like phase-transfer catalysis can facilitate reactions in biphasic systems, often with water as one of the phases. wikipedia.org

Development of Catalytic and Reagent-Free Approaches for Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions, reducing energy consumption, and minimizing waste by enabling reactions with high selectivity under milder conditions. acs.org In the context of synthesizing this compound, catalytic methods can offer significant advantages over stoichiometric reagents.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis traditionally requires a strong base like sodium hydride to generate the alkoxide, which necessitates the use of anhydrous organic solvents. Phase-transfer catalysis provides a greener alternative by facilitating the transfer of the nucleophile (alkoxide) from an aqueous phase to an organic phase where the alkyl halide substrate resides. acs.orgcrdeepjournal.org This approach offers several benefits:

The use of inexpensive and less hazardous bases like sodium hydroxide.

The ability to use water as a solvent, reducing the need for volatile organic solvents. wikipedia.org

Milder reaction conditions and often higher yields. dalalinstitute.com

Common phase-transfer catalysts include quaternary ammonium (B1175870) or phosphonium (B103445) salts, such as tetrabutylammonium (B224687) bromide. wikipedia.org These catalysts form an ion pair with the alkoxide, rendering it soluble in the organic phase where it can react with 3-bromo-1-propanol.

Waste Minimization and By-product Valorization in this compound Chemistry

The final principle of green chemistry to be considered is the prevention or minimization of waste and the valorization of any unavoidable byproducts. In the synthesis of this compound, waste can be generated at multiple stages.

Minimizing Byproducts: In the Williamson synthesis, the primary inorganic byproduct is a salt, such as sodium bromide. While relatively benign, large quantities of salt waste can be problematic for disposal. Optimizing the reaction to use catalytic amounts of base or developing regenerative systems can reduce this waste stream. Side reactions are another source of waste. For instance, the elimination reaction of 3-bromo-1-propanol to form allyl alcohol is a potential side reaction, as is the formation of the symmetrical diether, 1,3-bis(3-bromopropoxy)propane, if 1,3-dibromopropane (B121459) is used as a starting material. Careful control of reaction conditions (temperature, stoichiometry) is crucial to maximize the yield of the desired product and minimize these organic byproducts.

Further research could also explore the potential valorization of the sodium bromide byproduct. Although challenging on a small scale, in larger industrial processes, the recovery and reuse of bromide ions in other chemical transformations could be economically and environmentally beneficial.

Future Research Directions and Emerging Opportunities in 3 3 Bromopropoxy 1 Propanol Chemistry

Exploration of Novel Synthetic Pathways and Advanced Reagents for 3-(3-Bromopropoxy)-1-propanol Production

The efficient and selective synthesis of this compound is paramount for its broader application. While classical methods provide a foundation, future research will likely focus on developing more sustainable, efficient, and selective synthetic routes.

Traditional synthesis would likely involve a Williamson ether synthesis, reacting the sodium salt of 1,3-propanediol (B51772) with 1,3-dibromopropane (B121459), or reacting 3-bromo-1-propanol (B121458) with an appropriate propane-based electrophile. However, these methods can suffer from low yields and the formation of byproducts. A key challenge is the selective monosubstitution of the diol or the selective reaction of the dibromide.

Future research is anticipated to explore several advanced strategies:

Catalytic Asymmetric Synthesis: The development of chiral catalysts could enable the enantioselective synthesis of this compound derivatives, which are valuable in pharmaceutical and fine chemical synthesis.

Enzyme-Catalyzed Synthesis: Biocatalysis, using enzymes such as halohydrin dehalogenases or etherases, could offer a green and highly selective alternative to traditional chemical methods, operating under mild conditions.

Advanced Protecting Group Strategies: Research into novel, orthogonal protecting groups will be crucial. For instance, using silyl (B83357) ethers like (3-bromopropoxy)-tert-butyldimethylsilane (B48924) allows for the protection of one hydroxyl group while the other is manipulated, a technique that could be adapted for more complex syntheses involving this compound.

Phase-Transfer Catalysis: Utilizing phase-transfer catalysts could enhance reaction rates and yields in biphasic systems, particularly for reactions involving the salt of 1,3-propanediol and a brominated propane, improving the efficiency of the etherification step.

A comparison of potential synthetic precursors highlights the need for efficient and selective methodologies.

Table 1: Potential Precursors for this compound Synthesis

| Precursor 1 | Precursor 2 | Potential Synthesis Method | Key Challenge |

|---|---|---|---|

| 1,3-Propanediol | 1,3-Dibromopropane | Williamson Ether Synthesis | Avoiding polymerization and double substitution |

| 3-Bromo-1-propanol | 1,3-Propanediol | Acid-catalyzed etherification | Selectivity and control of side reactions |

Development of Highly Functionalized Materials Utilizing this compound Derivatives

The dual functionality of this compound makes it an ideal building block for novel polymers and functional materials. Its ability to act as both a nucleophile (via the alcohol) and an electrophile (via the bromide) allows for diverse polymerization and modification strategies.

Future research in this area is expected to focus on:

Polyether Synthesis: The self-condensation of this compound, or its copolymerization with other diols, could lead to a new class of polyethers. umons.ac.be These materials could exhibit unique thermal and mechanical properties based on the regular spacing of the ether linkages and the potential for post-polymerization modification at the bromine site.

Cross-Linking Applications: Similar to its precursor 3-bromo-1-propanol, which is used as a cross-linking agent nbinno.com, this compound could be used to create advanced polymer networks. The longer, more flexible ether linkage could impart different mechanical properties (e.g., greater elasticity) to the final material compared to shorter cross-linkers.

Graft Copolymers: The bromo group can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com This would allow for the grafting of various vinyl polymers onto a polyether backbone synthesized from this compound, creating well-defined graft copolymers with tunable properties for applications in coatings, surfactants, and drug delivery.

Degradable Biomaterials: The ether linkage, while generally stable, can be designed to be cleavable under specific conditions (e.g., acidic pH). This opens the door to creating biodegradable materials, such as acid-sensitive hydrogels or microparticles for controlled drug release, drawing parallels to research on bifunctional silyl ether cross-linkers. nih.gov

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Strategy | Key Feature | Potential Application |

|---|---|---|---|

| Linear Polyether | Self-condensation or reaction with a diol | Regularly spaced functional groups | Specialty thermoplastics, membranes |

| Cross-linked Network | Reaction with a polyfunctional amine or alcohol | Tunable cross-link density and flexibility | Hydrogels, elastomers, coatings |

| Graft Copolymer | ATRP initiation from the bromo-functionalized backbone | Comb-like architecture with distinct polymer side chains | Surfactants, compatibilizers, surface modifiers |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To transition this compound from a laboratory curiosity to a commercially viable chemical, scalable and efficient production methods are essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.

Emerging opportunities in this domain include:

Enhanced Safety and Control: The synthesis of this compound may involve hazardous reagents or exothermic reactions. Flow reactors provide superior heat and mass transfer, allowing for better temperature control and minimizing the risks associated with handling unstable intermediates. nih.govresearchgate.net

Increased Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, residence time, and stoichiometry) in a flow system can be optimized to maximize yield and selectivity, reducing byproduct formation. acs.org

Automated Polymerization: Automated platforms, which combine flow reactors with online analysis (e.g., size-exclusion chromatography), could be developed for the polymerization of this compound. nih.gov Such systems enable high-throughput screening of reaction conditions and catalysts to rapidly develop new polymeric materials with desired molecular weights and functionalities. researchwithrutgers.comwikipedia.org

Interdisciplinary Research Foci Involving this compound in Advanced Chemical Technologies

The unique properties of this compound and its derivatives make it a candidate for integration into various advanced technologies, fostering interdisciplinary research.

Future research directions could include:

Materials for Electronics: The compound could be a precursor for synthesizing monomers used in advanced polymers for electronic applications. For example, by reacting the hydroxyl group to attach a polymerizable moiety and the bromo group with a carbazole (B46965) unit, one could create monomers for non-conjugated polymers with potential use in memory devices. rsc.org

Advanced Coatings and Surface Modification: The dual functionality allows for covalent bonding to surfaces. For instance, the hydroxyl group could react with surface silanols (on glass or silica), while the bromo group remains available for further reactions. This could be used to create permanently modified surfaces with tailored properties, such as hydrophobicity or biocompatibility, analogous to how silane (B1218182) treatments are used to protect infrastructure. advchemtech.comadvchemtech.com

Pharmaceutical Intermediates and Drug Delivery: The molecule can act as a flexible linker in the synthesis of complex pharmaceutical compounds. Furthermore, polymers derived from it could be designed as nanocarriers for drug delivery, where the bromo-group allows for the attachment of targeting ligands or drugs, and the polyether backbone provides biocompatibility.

Sensory Materials: The bromo group can be displaced by fluorescent dyes or quencher molecules. Its precursor, 3-bromo-1-propanol, is already used in the synthesis of fluorescent halide-sensitive quinolinium dyes. sigmaaldrich.comsigmaaldrich.com Polymers incorporating the this compound unit could be developed as solid-state sensors or responsive materials that change their optical properties in response to specific analytes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Bromopropoxy)-1-propanol, and how can reaction yields be improved?

- Methodology :

- Start with 1-propanol derivatives and introduce the bromopropoxy group via nucleophilic substitution. For example, use a methanesulfonyl (mesyl) leaving group on 3-(2-naphthalenyloxy)-1-propanol to facilitate bromine substitution under phase-transfer catalysis (e.g., tetrabutylammonium bromide) .

- Optimize reaction conditions (e.g., temperature: 50–70°C, solvent: dichloromethane) to enhance yields. Monitor progress via thin-layer chromatography (TLC) and confirm purity using column chromatography .

- Key considerations : Control moisture to avoid hydrolysis of intermediates and prioritize regioselectivity by steric/electronic modulation of the starting alcohol.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the bromopropoxy chain’s integration and chemical environment. Look for signals at δ ~3.6–3.8 ppm (CH adjacent to oxygen) and δ ~1.8–2.1 ppm (CHBr) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]: 213.02 g/mol) .

- Infrared (IR) Spectroscopy : Identify O–H (3300 cm) and C–Br (550–650 cm) stretches .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. This predicts sites for nucleophilic attack (e.g., bromine substitution) .

- Calculate global reactivity descriptors (electrophilicity index, chemical hardness) to compare reactivity with analogs like 4-(3-Bromopropoxy)phenol .

- Applications : Predict regioselectivity in cross-coupling reactions or stability under thermal stress.

Q. How should researchers resolve contradictions in thermodynamic data (e.g., vapor pressure) for this compound?

- Case Study :